molecular formula C25H23N5O2S B11979169 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11979169
M. Wt: 457.5 g/mol
InChI Key: OMBGVWICPBJBNJ-NLRVBDNBSA-N
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Description

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and various substituents in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . This is followed by acetal deprotection procedures to obtain the desired compound. The structures of the synthesized compounds are characterized using spectroscopic methods such as FT-IR, 1D, and 2D NMR .

Chemical Reactions Analysis

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: The compound’s biological activities are being explored for therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar compounds to 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide include other 1,2,4-triazole derivatives such as:

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H23N5O2S/c1-18(19-13-15-22(32-2)16-14-19)26-27-23(31)17-33-25-29-28-24(20-9-5-3-6-10-20)30(25)21-11-7-4-8-12-21/h3-16H,17H2,1-2H3,(H,27,31)/b26-18+

InChI Key

OMBGVWICPBJBNJ-NLRVBDNBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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